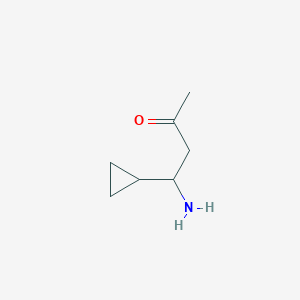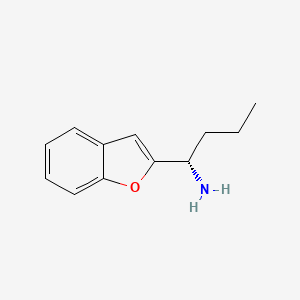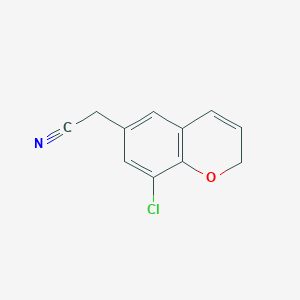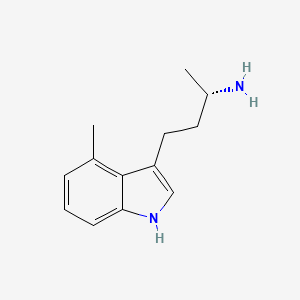
4-Amino-4-cyclopropylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4-cyclopropylbutan-2-one is an organic compound characterized by a cyclopropyl group attached to a butanone backbone with an amino group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-cyclopropylbutan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. For instance, starting from a cyclopropyl ketone, the amino group can be introduced via reductive amination using ammonia or an amine source under reducing conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the cyclopropanation and subsequent amination steps. The reaction conditions are typically controlled to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Amino-4-cyclopropylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-4-methylbutan-2-one: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Amino-4-ethylbutan-2-one: Contains an ethyl group in place of the cyclopropyl group.
4-Amino-4-phenylbutan-2-one: Features a phenyl group instead of the cyclopropyl group.
Uniqueness
4-Amino-4-cyclopropylbutan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
4-amino-4-cyclopropylbutan-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(9)4-7(8)6-2-3-6/h6-7H,2-4,8H2,1H3 |
InChI-Schlüssel |
WVEPROZWWVDGGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13170191.png)




![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)


![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)




